![molecular formula C7H14N2OS B2501880 N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide CAS No. 98428-39-8](/img/structure/B2501880.png)
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of amides can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The structure of amides is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance .Chemical Reactions Analysis
Amides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
Amides are usually solids at room temperature, and their boiling points are much higher than those of alcohols of similar molar mass . They are also less basic and more acidic than amines .Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules. The compound’s unique structure and reactivity make it a valuable tool in the creation of new materials and pharmaceuticals .
Therapeutic Applications
“N-(1-carbamothioyl-1-methylpropyl)benzamide”, also known as CMMPB, has gained attention in the scientific community due to its potential therapeutic applications. While the specific therapeutic uses are not detailed in the source, it’s common for such compounds to be investigated for their potential in treating various diseases.
Environmental Applications
CMMPB also has potential environmental applications. While the specifics are not detailed in the source, such compounds are often used in environmental remediation, pollution control, and other environmental sciences.
Atmospheric Chemistry
The compound “N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide” has been studied in the context of atmospheric chemistry . Specifically, the OH-initiated degradation of this compound was investigated under simulated atmospheric conditions .
Pharmacological Research
A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized for their anti-inflammatory activity and analgesic activity . This suggests that the compound could have potential applications in pharmacological research and drug development .
Material Science
In material science, this compound could be used in the development of new materials with unique properties . Its unique structure could contribute to the development of materials with specific characteristics.
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides and several amino acids .
Biochemical Pathways
If the compound does indeed inhibit dhfr as suggested by the mode of action of similar compounds , it could potentially affect the folate pathway, which is crucial for the synthesis of nucleotides and several amino acids.
Pharmacokinetics
The pharmacokinetic properties of N-(1-Carbamothioyl-1-methylpropyl)acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
If the compound does inhibit DHFR, it could potentially lead to a decrease in the synthesis of nucleotides and several amino acids, affecting cell growth and proliferation .
properties
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-4-7(3,6(8)11)9-5(2)10/h4H2,1-3H3,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXKCFHWHQGKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=S)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Carbamothioyl-1-methylpropyl)acetamide |
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